5-苯并呋喃-2-基-1H-吲唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

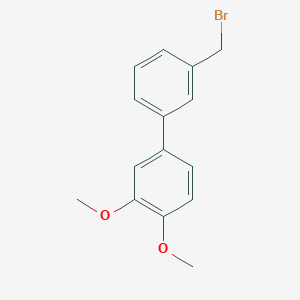

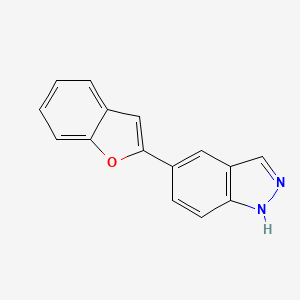

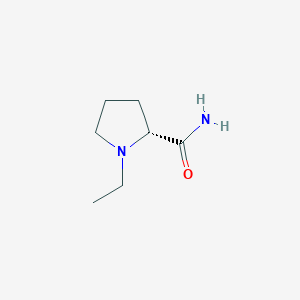

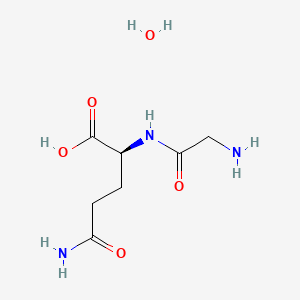

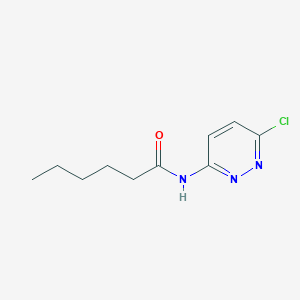

5-Benzofuran-2-YL-1H-indazole is a biochemical used for proteomics research . It has a molecular formula of C15H10N2O and a molecular weight of 234.25 .

Synthesis Analysis

The synthesis of 1H- and 2H-indazoles, which includes 5-Benzofuran-2-YL-1H-indazole, has been a subject of recent research . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The molecular structure of 5-Benzofuran-2-YL-1H-indazole is characterized by a benzofuran ring attached to an indazole ring . The benzofuran ring is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Chemical Reactions Analysis

Benzofuran compounds, including 5-Benzofuran-2-YL-1H-indazole, have been the focus of various chemical reactions. For instance, novel methods for constructing benzofuran rings have been discovered in recent years. A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Benzofuran-2-YL-1H-indazole include a molecular formula of C15H10N2O and a molecular weight of 234.25 .科学研究应用

合成和抗菌活性

- 已合成了一系列与苯并呋喃和各种部分集成的衍生物,并显示出有希望的抗菌活性。例如,使用绿色程序合成了衍生物并测试了其抗菌活性,对各种细菌菌株表现出显着的潜力(Idrees et al., 2019;Jakhar & Makrandi, 2012)。

抗真菌和抗癌剂

- 对含有 1,2,4-三唑部分的苯并呋喃衍生物的研究表明它们作为有效抗菌和抗真菌剂的功效。这些化合物也因其在分子对接研究中的潜力而被探索,暗示了它们在针对微生物感染的药物设计中的效用(Bharathi et al., 2023)。

抗肿瘤活性

- 苯并呋喃基取代的 1,2,4-三唑的合成及其抗肿瘤活性的评价已成为重要的研究领域。这些研究产生了具有显着抗肿瘤特性的化合物,突出了苯并呋喃衍生物在癌症治疗中的治疗潜力(Kaldrikyan et al., 2009)。

绿色合成和生物筛选

- 已经开发了生态友好的合成方法,例如超声波和微波辅助技术,用于苯并呋喃衍生物的合成。这些方法不仅为化合物制备提供了有效的途径,而且还有助于探索它们的生物活性,包括它们作为抗菌和抗癌剂的潜力(Kumar & Sharma, 2017)。

分子对接和抑制研究

- 苯并呋喃衍生物已被研究其对特定酶的抑制活性,证明了它们在新型治疗剂开发中的潜力。这些研究涉及复杂的分子对接技术,以了解这些化合物与靶蛋白之间的相互作用,提供对它们的作用机制的见解并增强药物发现过程(Gao et al., 2013)。

未来方向

Benzofuran and its derivatives, including 5-Benzofuran-2-YL-1H-indazole, are emerging as important scaffolds for antimicrobial agents . They have attracted considerable attention in the fields of drug invention and development due to their wide range of biological and pharmacological applications . Future research will likely continue to explore the therapeutic potential of these compounds for the treatment of various diseases .

属性

IUPAC Name |

5-(1-benzofuran-2-yl)-1H-indazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O/c1-2-4-14-10(3-1)8-15(18-14)11-5-6-13-12(7-11)9-16-17-13/h1-9H,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEOACZWIEFXVRE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C3=CC4=C(C=C3)NN=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60648422 |

Source

|

| Record name | 5-(1-Benzofuran-2-yl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60648422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Benzofuran-2-YL-1H-indazole | |

CAS RN |

885272-61-7 |

Source

|

| Record name | 5-(1-Benzofuran-2-yl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60648422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2e)-3-{3-[6-(4-Methyl-1,4-Diazepan-1-Yl)pyrazin-2-Yl]phenyl}prop-2-Enoic Acid](/img/structure/B1343932.png)

![3-[(6-Amino-3-pyridazinyl)methyl]benzonitrile](/img/structure/B1343942.png)